molecular formula C13H23NO3 B13895673 Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13895673
M. Wt: 241.33 g/mol
InChI Key: IDQLMYCOVGTUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group . The general reaction scheme is as follows:

    Starting Materials: Spirocyclic amine, tert-butyl chloroformate, triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.

    Procedure: The spirocyclic amine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion.

    Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Industrial Production Methods

While specific industrial production methods for Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors. The spirocyclic structure and functional groups could enable it to bind to specific sites, modulating the activity of the target molecules .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(13)7-15/h10,15H,4-9H2,1-3H3

InChI Key

IDQLMYCOVGTUNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2CO

Origin of Product

United States

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